2-methoxy-4-(1-piperidinylmethyl)phenol
Description
2-Methoxy-4-(1-piperidinylmethyl)phenol is a synthetic phenolic compound characterized by a methoxy group at the 2-position and a piperidinylmethyl substituent at the 4-position of the benzene ring.
Properties
IUPAC Name |
2-methoxy-4-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-9-11(5-6-12(13)15)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDFGOUPCCFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 4-position substituent on the methoxyphenol backbone significantly influences chemical and biological behavior. Key analogs include:
Key Observations :
- Eugenol: Dominates in natural sources (e.g., clove oil) and exhibits broad-spectrum antimicrobial activity due to its propenyl group, which enhances membrane permeability .
- Isoeugenol: Structural isomerism (1-propenyl vs. 2-propenyl) reduces volatility and alters bioactivity; it is classified as a possible carcinogen (IARC Group 2B) .
Antioxidant Activity
- Eugenol: Demonstrates potent radical scavenging (IC₅₀ = 12 µM against O₂⁻), outperforming BHA (butylated hydroxyanisole) . Dimerization (bis-eugenol) reduces activity due to steric hindrance .
- Piperidinylmethyl Analogs: No direct data, but piperazine-linked compounds (e.g., 2-methoxy-4-[(4-methylpiperazinyl)iminomethyl]phenol) show moderate antioxidant activity via radical stabilization .
Antimicrobial Activity
- Eugenol: Effective against Staphylococcus aureus (MIC = 0.1% v/v) and plant pathogens due to membrane disruption .
- Piperazine Derivatives : Exhibit antibacterial activity via enzyme inhibition (e.g., E. coli MIC = 64 µg/mL) .
Anticancer Potential
- Eugenol Derivatives: (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer by inhibiting ERK/STAT3 pathways .
- Piperidine Derivatives: Compounds like (4-((1-methylpiperidin-4-yl)oxy)phenyl)methanol are explored for kinase inhibition in drug discovery .
Physicochemical Properties
| Property | Eugenol | Isoeugenol | Piperidinylmethyl Derivative (Estimated) |
|---|---|---|---|
| LogP | 2.2 | 2.5 | ~3.1 (higher lipophilicity) |
| Solubility (Water) | 1.46 g/L | 0.85 g/L | <0.1 g/L |
| Boiling Point | 254°C | 266°C | >300°C (decomposes) |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methoxy-4-(1-piperidinylmethyl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of a phenolic precursor. For example, O-methoxyphenol derivatives can react with piperidinylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves controlling steric hindrance from the piperidine ring and monitoring reaction progress via TLC or HPLC. Purity is enhanced using column chromatography with gradients of ethyl acetate/hexane .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation requires a combination of:
- FT-IR : To identify O–H (phenolic, ~3200 cm⁻¹), C–O–C (methoxy, ~1250 cm⁻¹), and piperidine N–H stretches.
- NMR : ¹H NMR detects methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and piperidinylmethyl protons (δ 2.4–3.1 ppm). ¹³C NMR confirms quaternary carbons.
- X-ray crystallography : Resolves bond angles and spatial arrangement of the piperidine ring .
Q. What analytical techniques are suitable for quantifying this compound in mixtures?
- Methodological Answer :
- GC-MS : Effective for volatile derivatives (e.g., silylated forms). Compare retention indices and fragmentation patterns with standards .
- HPLC-UV/DAD : Use C18 columns with methanol/water mobile phases. Quantify via calibration curves (R² > 0.99) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and reactive properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer potential.
- Mulliken charges : Identify nucleophilic/electrophilic sites on the phenol and piperidine moieties.
- Nonlinear Optical (NLO) properties : Polarizability and hyperpolarizability values suggest optoelectronic applications .
Q. What strategies resolve contradictions in bioactivity data for piperidine-containing phenolic derivatives?
- Methodological Answer : Discrepancies in antimicrobial or antioxidant assays may arise from:
- Solubility : Use DMSO or cyclodextrin complexes to enhance aqueous solubility.
- Synergistic effects : Test combinations with adjuvants (e.g., EDTA) to improve membrane permeability.
- Strain specificity : Validate activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models using standardized MIC/MBC protocols .
Q. How does the piperidinylmethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP calculations (e.g., via ACD/Percepta): The piperidine ring increases lipophilicity, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility.
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify oxidation hotspots (e.g., N-demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
